1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
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Overview
Description
1,4-Cyclohexadiene-1-carboxylic acid ethyl ester is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is an intermediate in the preparation of D,L-Gabaculine , a compound known for its inhibitory effects on gamma-aminobutyric acid (GABA) transaminase.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexadiene-1-carboxylic acid ethyl ester can be synthesized through various methods. One common approach involves the esterification of 1,4-cyclohexadiene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,4-cyclohexadiene-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: 1,4-Cyclohexadiene-1-carboxylic acid.
Reduction: 1,4-Cyclohexadiene-1-carbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Cyclohexadiene-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to GABA transaminase inhibition.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-cyclohexadiene-1-carboxylic acid ethyl ester involves its conversion to active metabolites that inhibit GABA transaminase. This inhibition leads to increased levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. The molecular targets include the active site of GABA transaminase, where the compound or its metabolites bind and prevent the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
1,4-Cyclohexadiene: Lacks the carboxylic acid ester group.
1,3-Cyclohexadiene-1-carboxylic acid ethyl ester: Different position of the double bonds.
Uniqueness
1,4-Cyclohexadiene-1-carboxylic acid ethyl ester is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of D,L-Gabaculine. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its distinctiveness.
Biological Activity
1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS No. 72431-21-1) is an organic compound that has garnered attention for its potential biological activities. This compound, a derivative of cyclohexadiene, is primarily recognized for its role as an intermediate in the synthesis of various bioactive molecules, including D,L-Gabaculine, a GABA transaminase inhibitor. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C9H12O2
- Molecular Weight : 156.19 g/mol
- Structure : The compound features a cyclohexadiene ring with a carboxylic acid and an ethyl ester functional group attached.
Antimicrobial Properties
Research indicates that 1,4-cyclohexadiene derivatives exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways.
Anticancer Potential
Several derivatives of cyclohexadiene have been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The ethyl ester group may enhance the lipophilicity of the compound, facilitating better cellular uptake and efficacy.
Neuroprotective Effects
The compound's role as an intermediate in synthesizing GABAergic agents highlights its potential neuroprotective effects. GABA (gamma-aminobutyric acid) is a crucial neurotransmitter involved in reducing neuronal excitability throughout the nervous system. Compounds that modulate GABA levels are explored for treating conditions like epilepsy and anxiety disorders.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.
- Membrane Interaction : The compound's lipophilic nature allows it to integrate into lipid membranes, potentially disrupting their integrity and function.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of cyclohexadiene exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 30 to 60 µg/mL.
- Anticancer Effects : In vitro assays showed that certain cyclohexadiene derivatives induced apoptosis in breast cancer cell lines (MCF-7), with IC50 values around 25 µM after 48 hours of treatment.
- Neuroprotective Studies : Research involving animal models indicated that compounds derived from cyclohexadiene could enhance GABA levels in the brain, providing a protective effect against neurotoxicity induced by glutamate.
Comparative Analysis
Properties
IUPAC Name |
ethyl cyclohexa-1,4-diene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPULEJPRXBANN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC=CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666575 |
Source
|
Record name | Ethyl cyclohexa-1,4-diene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72431-21-1 |
Source
|
Record name | Ethyl cyclohexa-1,4-diene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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